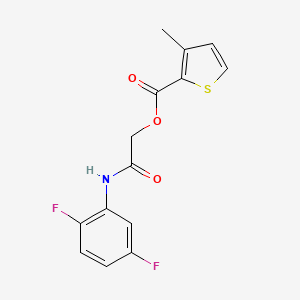

2-((2,5-Difluorophenyl)amino)-2-oxoethyl 3-methylthiophene-2-carboxylate

Description

2-((2,5-Difluorophenyl)amino)-2-oxoethyl 3-methylthiophene-2-carboxylate is a synthetic organic compound that features a combination of fluorinated aromatic amine and thiophene carboxylate moieties

Properties

IUPAC Name |

[2-(2,5-difluoroanilino)-2-oxoethyl] 3-methylthiophene-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11F2NO3S/c1-8-4-5-21-13(8)14(19)20-7-12(18)17-11-6-9(15)2-3-10(11)16/h2-6H,7H2,1H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTEUGLVHPZZDMC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=C1)C(=O)OCC(=O)NC2=C(C=CC(=C2)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11F2NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2,5-Difluorophenyl)amino)-2-oxoethyl 3-methylthiophene-2-carboxylate typically involves the following steps:

Formation of the Amide Bond: The reaction between 2,5-difluoroaniline and an appropriate acyl chloride or anhydride to form the amide intermediate.

Esterification: The intermediate is then reacted with 3-methylthiophene-2-carboxylic acid under esterification conditions, typically using a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

2-((2,5-Difluorophenyl)amino)-2-oxoethyl 3-methylthiophene-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The carbonyl group can be reduced to form alcohol derivatives.

Substitution: The fluorine atoms on the aromatic ring can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the fluorine atoms.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted aromatic compounds depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

The compound has shown promise in the development of new pharmaceuticals targeting various diseases. Its structure allows for modifications that can enhance bioactivity against specific biological targets.

Case Studies

- Anticancer Efficacy : A study demonstrated that derivatives of this compound exhibited significant cytotoxicity against glioblastoma cell lines (LN229), with efficacy measured using MTT assays and colony formation tests. The results indicated that certain structural modifications could enhance its anticancer properties .

- Antiviral Activity : Another study explored the compound's ability to inhibit viral replication in a model system, showing promise as a lead compound for antiviral drug development .

Drug Development Potential

The structural features of 2-((2,5-Difluorophenyl)amino)-2-oxoethyl 3-methylthiophene-2-carboxylate allow it to act as a scaffold for the design of multifunctional drugs that can target multiple pathways in disease processes. Researchers are currently investigating its potential as a dual-action therapeutic agent.

Mechanism of Action

The mechanism of action of 2-((2,5-Difluorophenyl)amino)-2-oxoethyl 3-methylthiophene-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorinated aromatic ring can enhance binding affinity through hydrophobic interactions and halogen bonding, while the thiophene ring can participate in π-π stacking interactions. These interactions can modulate the activity of the target proteins and pathways involved.

Comparison with Similar Compounds

Similar Compounds

- 2-((2,4-Difluorophenyl)amino)-2-oxoethyl 3-methylthiophene-2-carboxylate

- 2-((2,5-Difluorophenyl)amino)-2-oxoethyl 3-ethylthiophene-2-carboxylate

- 2-((2,5-Difluorophenyl)amino)-2-oxoethyl 3-methylfuran-2-carboxylate

Uniqueness

2-((2,5-Difluorophenyl)amino)-2-oxoethyl 3-methylthiophene-2-carboxylate is unique due to the specific positioning of the fluorine atoms on the aromatic ring and the presence of the thiophene carboxylate moiety. These structural features confer distinct electronic properties and reactivity, making it a valuable compound for various applications in research and industry.

Biological Activity

The compound 2-((2,5-Difluorophenyl)amino)-2-oxoethyl 3-methylthiophene-2-carboxylate is a synthetic organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological activity, and relevant research findings.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, starting from readily available precursors. The key steps include:

- Formation of the 3-Methylthiophene Core : The thiophene ring is synthesized through cyclization reactions involving sulfur-containing compounds.

- Substitution Reactions : The introduction of the difluorophenyl and amino groups is achieved through nucleophilic substitution or coupling reactions.

- Carboxylation : The carboxylate group is introduced via carboxylation reactions, which may involve the use of carbon dioxide or carboxylic acid derivatives.

Antitumor Activity

Recent studies have indicated that derivatives of thiophene compounds exhibit significant antitumor properties. For instance, compounds similar to 2-((2,5-Difluorophenyl)amino)-2-oxoethyl 3-methylthiophene-2-carboxylate have shown promising results against various cancer cell lines.

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| 2g | B16 Cells | 20.0 | Tyrosinase inhibition |

| 6d | K563 | <1.0 | Apoptosis induction |

The compound's mechanism often involves the inhibition of tyrosinase activity, which is crucial in melanin production and has implications in melanoma treatment .

Antioxidant Properties

The antioxidant activity of this compound has been evaluated using various assays, including DPPH radical scavenging tests. The results indicate that it possesses moderate antioxidant capabilities.

| Assay Type | IC50 (µg/mL) | Reference Compound IC50 (µg/mL) |

|---|---|---|

| DPPH Scavenging | 18.17 | Ascorbic Acid: 7.83 |

These findings suggest that the compound can mitigate oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders .

Tyrosinase Inhibition

Tyrosinase inhibitors are critical in treating hyperpigmentation disorders. The compound has been shown to inhibit tyrosinase effectively, with competitive inhibition as a notable mechanism.

| Compound | IC50 (µM) | Type of Inhibition |

|---|---|---|

| 2g | 16.5 | Competitive |

| Kojic Acid | 15.9 | Standard |

Molecular docking studies have revealed that the binding affinity of this compound to tyrosinase is significant, with interactions involving hydrogen bonds and hydrophobic contacts .

Case Study 1: Anticancer Efficacy

In a study focusing on the anticancer properties of thiophene derivatives, 2-((2,5-Difluorophenyl)amino)-2-oxoethyl 3-methylthiophene-2-carboxylate was tested against several cancer cell lines, including breast and leukemia cells. The results demonstrated that the compound induced apoptosis and inhibited cell proliferation significantly compared to controls.

Case Study 2: Skin Depigmentation

Another study evaluated the potential of this compound in skin depigmentation treatments. The results indicated a reduction in melanin production in treated B16 cells, suggesting its viability as a therapeutic agent for skin hyperpigmentation disorders.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.